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Compound of Interest

3-
Compound Name: _
(Morpholinomethyl)benzaldehyde

Cat. No.: B1599462

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-
(Morpholinomethyl)benzaldehyde

Introduction

3-(Morpholinomethyl)benzaldehyde is a bifunctional organic molecule incorporating a
reactive aldehyde, a flexible morpholine ring, and a stable aromatic core. This unique
combination of functional groups makes it a valuable building block in medicinal chemistry and
materials science, particularly in the synthesis of complex heterocyclic systems and Schiff base
ligands. Accurate structural elucidation and purity assessment are paramount for its effective
application. This guide provides a comprehensive analysis of the key spectroscopic data—
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define
the structure of 3-(Morpholinomethyl)benzaldehyde. The interpretations herein are based on
established principles of spectroscopy and comparative analysis with related molecular
fragments, offering a robust framework for researchers in the field.

The molecular structure, with the systematic numbering used for spectral assignments in this
guide, is presented below.

e Molecular Formula: C12H1sNO2

e Molecular Weight: 205.26 g/mol

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1599462?utm_src=pdf-interest
https://www.benchchem.com/product/b1599462?utm_src=pdf-body
https://www.benchchem.com/product/b1599462?utm_src=pdf-body
https://www.benchchem.com/product/b1599462?utm_src=pdf-body
https://www.benchchem.com/product/b1599462?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e CAS Number: 446866-83-7

Caption: Molecular structure of 3-(Morpholinomethyl)benzaldehyde with atom numbering.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

1H NMR spectroscopy is the cornerstone for identifying the structure of organic molecules by
mapping the chemical environment of hydrogen atoms. The predicted spectrum of 3-
(Morpholinomethyl)benzaldehyde shows distinct signals for the aldehyde, aromatic, benzylic,
and morpholine protons.

Experimental Protocol: *H NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 3-
(Morpholinomethyl)benzaldehyde in 0.6-0.7 mL of deuterated chloroform (CDCls) or
dimethyl sulfoxide (DMSO-de).

 Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift
referencing (6 = 0.00 ppm).

e Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

o Acquisition Parameters: Set the number of scans to 16 or 32 to ensure a good signal-to-
noise ratio. A standard pulse program for *H NMR is used.

o Data Processing: Process the resulting Free Induction Decay (FID) with Fourier
transformation, phase correction, and baseline correction. Integrate the signals to determine
the relative number of protons.

Predicted *H NMR Data (400 MHz, CDCls)
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Predicted
Signal Label Chemical Shift  Multiplicity Integration Assignment
(6, ppm)
) Aldehyde proton
H8 ~9.95 Singlet (s) 1H
(-CHO)
_ Aromatic protons
H2, H4 ~7.75-7.85 Multiplet (m) 2H
ortho to -CHO
) Aromatic protons
H5, H6 ~7.45-7.55 Multiplet (m) 2H
meta to -CHO
] Benzylic protons
H7 ~3.55 Singlet (s) 2H
(-CH2-N)
Morpholine
Ha, HB ~3.70 Triplet (t) 4H protons (-N-CHa2-
CH2-0-)
Morpholine
Hy, Hd ~2.45 Triplet (t) 4H protons (-N-CHz-
CH2-0-)

Interpretation of the *'H NMR Spectrum

o Aldehyde Proton (H8): The proton of the aldehyde group is highly deshielded by the
anisotropic effect of the C=0 double bond, causing it to resonate far downfield around & 9.95
ppm.[1] Its lack of adjacent protons results in a sharp singlet.

e Aromatic Protons (H2, H4, H5, H6): The four protons on the 1,3-disubstituted benzene ring
are expected to appear in the d 7.45-7.85 ppm range. The electron-withdrawing aldehyde
group deshields the ortho (H2) and para (H4) protons more significantly than the meta
protons (H5, H6). This difference in electronic environment leads to complex splitting
patterns (multiplets) due to spin-spin coupling.

e Benzylic Protons (H7): The two protons of the methylene bridge (-CHz-) are adjacent to both
the aromatic ring and the nitrogen atom of the morpholine group. This environment places
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their signal around & 3.55 ppm. They appear as a singlet as there are no neighboring protons
to couple with.

e Morpholine Protons (Ha, Hf3, Hy, H3): The morpholine ring contains two distinct sets of
methylene protons. The four protons (Ha, H[3) adjacent to the oxygen atom are more
deshielded and appear as a triplet around & 3.70 ppm. The four protons (Hy, Hd) adjacent to
the nitrogen atom are less deshielded, resonating as a triplet around 6 2.45 ppm. The triplet
pattern arises from coupling with the adjacent CHz group in the ring.

Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

13C NMR spectroscopy provides critical information about the carbon skeleton of a molecule.
Each unique carbon atom in 3-(Morpholinomethyl)benzaldehyde gives a distinct signal,
confirming the molecular framework.

Experimental Protocol: 2*C NMR Spectroscopy

o Sample Preparation: Use the same sample prepared for *H NMR analysis.
e Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

¢ Acquisition Parameters: Employ a proton-decoupled pulse sequence to ensure each unique
carbon appears as a singlet. A sufficient number of scans (e.g., 1024 or more) and a
relaxation delay are necessary due to the low natural abundance of :3C.

o Data Processing: Process the data similarly to *H NMR to obtain the final spectrum.

Predicted **C NMR Data (100 MHz, CDCIs)
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Predicted Chemical Shift (8, ppm) Assighment

~192.0 C8 (Aldehyde C=0)

~137.0 C3 (Aromatic C-CHO)
~136.5 C1 (Aromatic C-CHzN)
~134.0 C5 (Aromatic CH)

~129.5 C4, C6 (Aromatic CH)
~128.0 C2 (Aromatic CH)

~67.0 Ca, CB (Morpholine -CH2-0)
~62.5 C7 (Benzylic -CHz-)

~53.5 Cy, Cd (Morpholine -CH2-N)

Interpretation of the **C NMR Spectrum

e Carbonyl Carbon (C8): The aldehyde carbonyl carbon is the most deshielded carbon in the
molecule, with a characteristic chemical shift around & 192.0 ppm.[2]

o Aromatic Carbons (C1-C6): The six aromatic carbons are expected between 6 128.0 and
137.0 ppm. The two carbons bearing substituents (C1 and C3) are quaternary and often
have lower intensity; their shifts are influenced by the electronic effects of the attached
groups. The remaining four protonated carbons (C2, C4, C5, C6) will appear as more intense
signals in this region.

e Benzylic Carbon (C7): The benzylic carbon, situated between the aromatic ring and the
nitrogen, is predicted to resonate around & 62.5 ppm.

e Morpholine Carbons (Ca, CB, Cy, Cd): The carbons of the morpholine ring appear in the
aliphatic region. The two carbons adjacent to the electronegative oxygen atom (Ca, C[3) are
deshielded and appear around & 67.0 ppm. The two carbons adjacent to the nitrogen (Cy,
C9) are found further upfield at approximately & 53.5 ppm.

Infrared (IR) Spectroscopy
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IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by
measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

o Sample Preparation: Place a small amount of the neat compound (if liquid) or a solid sample
onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR)
spectrometer.

o Acquisition Parameters: Typically, 32 scans are co-added at a resolution of 4 cm~1! over the
range of 4000-400 cm~1. A background spectrum of the clean ATR crystal is recorded first.

o Data Processing: The instrument software automatically processes the data to generate the
final transmittance or absorbance spectrum.

licted | : I

Wavenumber

Intensity Vibration Type Functional Group
(cm™)
~3050 Medium-Weak C-H Stretch Aromatic
) Aliphatic (Morpholine,
~2950, ~2850 Medium C-H Stretch
-CHz-)

C-H Stretch (Fermi
~2820, ~2720 Weak Aldehyde

doublet)
~1705 Strong, Sharp C=0 Stretch Aromatic Aldehyde
~1600, ~1480 Medium-Weak C=C Stretch Aromatic Ring
~1250 Medium C-N Stretch Aliphatic Amine
~1115 Strong C-O-C Stretch Ether (Morpholine)

Interpretation of the IR Spectrum
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o Carbonyl Stretch: The most prominent peak in the spectrum is the strong, sharp absorption
around 1705 cm~1, which is highly characteristic of the C=0 stretching vibration of an
aromatic aldehyde.[3][4]

o C-H Stretches: Aromatic C-H stretching vibrations appear as weaker bands just above 3000
cm~1, Aliphatic C-H stretches from the morpholine and benzylic methylene groups are
observed as medium-intensity bands between 2850 and 2950 cm~1. The characteristic,
albeit weak, Fermi doublet for the aldehyde C-H stretch is expected around 2820 and 2720
cm~1,[3]

o Ether and Amine Stretches: The morpholine ring gives rise to two key signals. A strong band
around 1115 cm~1 corresponds to the C-O-C asymmetric stretching of the ether linkage. The
C-N stretching vibration is expected to produce a medium-intensity band around 1250 cm™1,

o Aromatic C=C Stretches: Absorptions of medium to weak intensity between 1480 and 1600
cm~! are indicative of the C=C bond vibrations within the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization, which helps confirm the molecular structure.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer
via direct infusion or through a coupled liquid chromatography (LC) system.

« lonization: Use Electron lonization (EI) for fragmentation analysis or a softer technique like
Electrospray lonization (ESI) to primarily observe the protonated molecular ion.

e Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or
time-of-flight (TOF).

» Detection: The detector records the relative abundance of ions at each mass-to-charge (m/z)
ratio.

Predicted Mass Spectrometry Data (El)
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miz Predicted Fragment lon Interpretation

205 [C12H15sNO2]* Molecular lon (M%)

204 [M - H]* Loss of the aldehyde hydrogen
176 [M - CHO]* Loss of the formyl radical

100 [CsH1oNOJ* Base Peak, Morpholinomethyl

cation

Phenyl cation (from further

77 [CeHs]* )
fragmentation)

Interpretation of the Mass Spectrum and Fragmentation
Pathway

The fragmentation of 3-(Morpholinomethyl)benzaldehyde under El conditions is primarily
driven by the cleavage of the bonds at the benzylic position, which is the most labile site.

"
i 2208 ( T )
(Molecular lon) m/z =118

o-cleavage He < CHO-

+
[rcns/lzl—oltll_gg [C12H14aNO2]* [C11H1sNOJ*
(Base_Peak) miz = 204 =1

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation pathway for 3-(Morpholinomethyl)benzaldehyde.

e Molecular lon (m/z 205): The peak corresponding to the intact molecule minus one electron

will confirm the molecular weight of 205.

o Base Peak (m/z 100): The most favorable fragmentation is the cleavage of the benzylic C-C
bond (alpha-cleavage relative to the nitrogen), resulting in the highly stable
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morpholinomethyl cation ([CH2=N(CH2CH32)20]"). This fragment is expected to be the most
abundant ion, making it the base peak.

o Other Fragments: Loss of a hydrogen radical from the aldehyde group can produce a peak
at m/z 204. Loss of the entire formyl radical (-CHO) would lead to a fragment at m/z 176.
Further fragmentation of the aromatic portion could yield a phenyl cation at m/z 77, a
common fragment for benzene derivatives.[5]

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous spectroscopic
profile for 3-(Morpholinomethyl)benzaldehyde. The aldehyde proton signal in *H NMR, the
carbonyl carbon signal in 13C NMR, the strong C=0 stretch in IR, and the characteristic
fragmentation pattern in MS all serve as definitive markers for the compound's identity and
purity. This guide equips researchers with the foundational data and interpretive logic required
to confidently characterize this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data for 3-
(Morpholinomethyl)benzaldehyde (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1599462#spectroscopic-data-for-3-
morpholinomethyl-benzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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